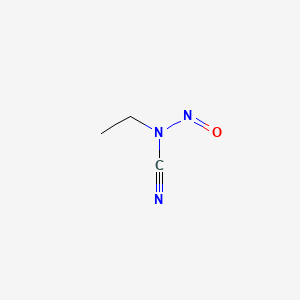
Methyl 2,5-dichlorobenzoate
概要
説明
Methyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2. It is a methyl ester derived from 2,5-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white solid with a melting point of 37-40°C .
作用機序
Target of Action
Methyl 2,5-dichlorobenzoate is primarily used as a plant growth regulator and fungicide . It is used in the formulation of grafting waxes to induce callus formation of grapevine cuttings . The primary targets of this compound are the growth processes of plants and the fungal organisms that cause diseases in plants .
Mode of Action
As a plant growth regulator, it likely interacts with plant hormones and signaling pathways to modulate growth and development . As a fungicide, it likely disrupts essential cellular processes in fungi, leading to their death .
Biochemical Pathways
As a plant growth regulator and fungicide, it likely affects pathways related to cell division, growth, and response to stress in plants and fungi .
Pharmacokinetics
It is known to be moderately soluble in water and is a volatile substance . This suggests that it can be readily absorbed and distributed in the environment. Its volatility also indicates that it may be subject to metabolic breakdown and excretion .
Result of Action
The result of this compound’s action is the regulation of plant growth and the control of fungal diseases . In plants, it can induce specific growth responses, such as the formation of callus in grapevine cuttings . In fungi, it can lead to cell death, thereby preventing the spread of fungal diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. Its solubility and volatility suggest that it can be distributed in both water and air . Therefore, environmental conditions such as temperature, humidity, and rainfall can affect its stability, efficacy, and action . Furthermore, its toxicity to non-target organisms and potential for bioaccumulation are important considerations for its environmental impact .
生化学分析
Biochemical Properties
Methyl 2,5-dichlorobenzoate plays a significant role in biochemical reactions, particularly in its function as a plant growth regulator and antifungal agent . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of poly(p-phenylene) and in the isolation of microorganisms capable of degrading methyl benzoate . The compound’s interactions with enzymes such as cytochrome P450 are crucial for its metabolic processing .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . As a plant growth regulator, it affects the rate of growth in plants, while its antifungal properties help in controlling fungal infections . The compound’s impact on cellular metabolism includes its role in the degradation of methyl aromatic esters by microorganisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, influencing their activity through inhibition or activation . The compound’s role as a plant growth regulator and antifungal agent is mediated by its ability to modulate gene expression and enzyme activity . For example, its interaction with cytochrome P450 enzymes facilitates its metabolic processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is moderately soluble in water and is volatile . Its stability and degradation are influenced by environmental factors, and it has been observed to have moderate mammalian oral toxicity . Long-term effects on cellular function include its role in the degradation of methyl aromatic esters by microorganisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound exhibits toxic effects, with an acute oral LD50 of 1030 mg/kg in rats and 910 mg/kg in mice . Mortality has been observed at doses of 750 mg/kg in rats and 700 mg/kg in mice . These findings highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes such as cytochrome P450 . The compound undergoes extensive metabolism to form 2,5-dichlorobenzoic acid and its glycine conjugate, which are rapidly excreted via urine . These metabolic processes are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and interactions with cellular components . The compound’s role as a plant growth regulator and antifungal agent is mediated by its distribution within plant tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells is crucial for its role in modulating enzyme activity and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,5-dichlorobenzoate can be synthesized through the esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to separate the product from unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichlorobenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 2,5-dichlorobenzoic acid and methanol.
Reduction: 2,5-dichlorobenzyl alcohol.
科学的研究の応用
Methyl 2,5-dichlorobenzoate has several applications in scientific research:
類似化合物との比較
2,5-Dichlorobenzoic Acid: The parent compound from which methyl 2,5-dichlorobenzoate is derived.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with similar properties but different substitution patterns.
Methyl 2,4-dichlorobenzoate: A methyl ester of 2,4-dichlorobenzoic acid with similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a starting material for the synthesis of advanced polymers and its role in microbial degradation studies highlight its versatility .
特性
IUPAC Name |
methyl 2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQBGGHUDNAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022201 | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2905-69-3, 68214-43-7 | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, dichloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2,5-DICHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07555O4HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL 2,5-DICHLOROBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Methyl 2,5-dichlorobenzoate in scientific research?
A1: this compound is frequently employed as a building block in polymer synthesis. For instance, it serves as a precursor to poly(p-phenylene), a polymer known for its high conductivity after doping with SbF5. This synthesis involves the polymerization of this compound, followed by hydrolysis and decarboxylation steps [, , ].
Q2: How does the structure of this compound influence its reactivity?
A2: The presence and position of chlorine atoms significantly affect the reactivity of this compound. Studies on reactions with trimethylstannyl anions reveal a reactivity order of para ≥ ortho ≫ meta for chlorine as a leaving group. This suggests that steric and electronic factors influenced by the chlorine substituents play a crucial role in determining the reaction pathway and product formation [].
Q3: Are there any studies on the spectroscopic properties of this compound?
A3: Yes, quantum chemical studies have been conducted to investigate the Fourier-transform infrared (FT-IR) and Raman spectra of this compound []. These studies provide insights into the vibrational modes and structural characteristics of the molecule.
Q4: Has this compound been investigated for potential herbicide activity?
A4: While not a registered herbicide, this compound and its derivatives have been subjected to bioassays to assess their potential herbicidal activity []. These studies involved evaluating the growth inhibition effects of the compound on various plant species, comparing its efficacy to known herbicides like Atrazine and Disugran.
Q5: What is the crystal structure of this compound?
A5: The crystal structure of this compound reveals that the benzene ring and the planar ester group are not coplanar. Instead, they are oriented at a dihedral angle of 39.22 (3)° []. This structural information provides valuable insights into the molecule's overall conformation.
Q6: Can this compound be used to create functionalized polymers?
A6: Yes, this compound can be copolymerized with other monomers and subsequently modified to introduce functional groups like carboxylic and sulfonic acids []. These functionalized polymers have potential applications in fuel cell technology, specifically as thermostable polyelectrolytes.
Q7: Have there been any reported biological effects of this compound?
A7: Research indicates that this compound, alongside its analog 2,5-dichlorobenzoyl chloride, exhibits plant growth-regulating properties []. Studies demonstrate that exposure to these compounds, either in gaseous form or aqueous solutions, can temporarily inhibit or delay seed germination in specific plant species, such as sorghum and soybean.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)



![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)


![[3-CHLORO-4-(PHENYLMETHOXY)PHENYL]ACETIC ACID](/img/structure/B1211715.png)




